2-Bromo-4-chlorobenzoic acid

Overview

Description

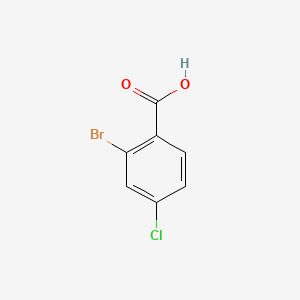

2-Bromo-4-chlorobenzoic acid is an organic compound with the molecular formula C7H4BrClO2. It is a white to light yellow crystalline solid that is used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-4-chlorobenzoic acid involves the bromination of 4-chlorobenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The compound can be reduced to form corresponding benzoic acid derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives with different substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution Products: Various substituted benzoic acids depending on the reagents used.

Reduction Products: Reduced benzoic acid derivatives.

Oxidation Products: Oxidized carboxylic acids with different substituents.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Bromo-4-chlorobenzoic acid serves as a key intermediate in the synthesis of several pharmaceutical compounds, particularly anti-inflammatory and antimicrobial agents. Its bromine and chlorine substituents enhance its reactivity, facilitating various chemical transformations essential for drug development .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown its effectiveness against various pathogens, with a minimum inhibitory concentration (MIC) as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound may be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

The compound has been investigated for its cytotoxic effects on cancer cell lines. Notably, it exhibited significant inhibition of cell proliferation in human breast cancer cells (MCF-7), with an IC₅₀ value around 25 µM. The mechanism involves apoptosis induction via the mitochondrial pathway, evidenced by increased caspase-3 activity and altered expression of pro-apoptotic and anti-apoptotic proteins .

Agricultural Applications

Fungicidal Properties

In agricultural research, this compound has demonstrated significant antifungal activity. It effectively inhibits several plant pathogens, making it a potential biocontrol agent. For instance, studies have shown MIC values as low as 50 µg/mL against specific fungal strains affecting crops.

Herbicidal Activity

The compound also exhibits herbicidal properties against various weed species. Its mechanism likely involves disrupting metabolic processes in target plants, leading to reduced growth and viability.

Growth Regulation

Research indicates that this compound may act as a growth regulator, positively influencing plant growth by modulating hormonal pathways. This property could enhance crop yield and health under specific conditions.

Chemical Reactions and Synthesis

This compound undergoes several chemical reactions that expand its utility:

- Substitution Reactions : The bromine atom can be replaced by other substituents through nucleophilic substitution.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

- Reduction Reactions : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions allow for the synthesis of more complex organic molecules necessary for pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent publication reported the effectiveness of this compound in treating infections caused by resistant bacterial strains. The study emphasized its potential as a lead compound for antibiotic development due to its unique mechanism that prevents bacterial cell wall synthesis.

Case Study 2: Cancer Cell Line Research

In laboratory settings, researchers treated various cancer cell lines with different concentrations of this compound. Results indicated significant inhibition of cell growth in both MCF-7 (breast cancer) and HepG2 (liver cancer) cells, supporting further investigation into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorobenzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biological effects. The pathways involved often include inhibition of metabolic processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-chlorobenzoic acid

- 4-Bromo-2-chlorobenzoic acid

- 2-Chlorobenzoic acid

- 4-Chlorobenzoic acid

Uniqueness

2-Bromo-4-chlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of bromine and chlorine substituents that can be exploited in various synthetic and research applications .

Biological Activity

2-Bromo-4-chlorobenzoic acid (CAS Number: 936-08-3) is an aromatic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrClO2 |

| Molecular Weight | 235.46 g/mol |

| Melting Point | 157-161 °C |

| Density | 1.809 g/cm³ |

| pKa | 2.62 |

Pharmacological Activities

1. Antimicrobial Activity

this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi, making it a candidate for use in preservatives and antiseptics. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

2. Antifungal Properties

In agricultural applications, this compound is utilized for its antifungal effects, particularly in protecting crops from fungal infections. Studies show that it can effectively reduce the incidence of diseases caused by fungi like Botrytis cinerea .

3. Role as a Chemical Intermediate

this compound serves as an intermediate in the synthesis of various pharmaceuticals, including SGLT2 inhibitors used in diabetes management . This highlights its importance in drug development and therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to penetrate microbial cell membranes, disrupting their integrity and function .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as a topical antiseptic .

Case Study 2: Agricultural Application

In a field trial, the application of this compound on tomato plants demonstrated a reduction in fungal infections by up to 40%. This underscores its potential as a biopesticide in sustainable agriculture practices .

Safety and Toxicity

While this compound shows promising biological activity, it is essential to consider its safety profile. The compound is classified as hazardous, with acute toxicity effects observed at high doses. Proper handling and usage guidelines are necessary to mitigate risks associated with exposure .

Q & A

Q. Basic: What are the most reliable synthetic routes for preparing 2-bromo-4-chlorobenzoic acid?

A multi-step approach starting from benzoic acid derivatives is commonly employed. For example, sulfonation of 4-chlorobenzoic acid followed by bromination can yield the target compound. Evidence from Example 4 in [ ] demonstrates that treating the potassium salt of 2-bromo-4-sulfobenzoic acid with thionyl chloride (SOCl₂) and dimethylformamide (DMF) generates 2-bromo-4-(chlorosulfonyl)benzoyl chloride, which can be further modified. Alternative routes involve halogenation strategies, such as electrophilic substitution on pre-functionalized aromatic rings .

Q. Basic: How can purity and structural integrity be verified after synthesis?

Purity is typically assessed via high-performance liquid chromatography (HPLC) or melting point determination. Structural confirmation requires spectroscopic methods:

- NMR : ¹H/¹³C NMR to identify substituent positions (e.g., distinguishing bromo and chloro groups).

- IR Spectroscopy : Confirms carboxylic acid (-COOH) and halogen (C-Br, C-Cl) functional groups.

- Mass Spectrometry : Validates molecular weight (e.g., [ ] provides MS data for a related compound, 5-bromo-2-chlorobenzoic acid).

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended for absolute configuration determination .

Q. Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Impervious gloves, goggles, and lab coats to avoid skin/eye contact (as outlined in [ ]).

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Waste Disposal : Segregate halogenated waste and transfer to certified disposal services to mitigate environmental contamination ([ ]).

Q. Advanced: How can regioselectivity challenges in bromination/chlorination be addressed?

Regioselectivity is influenced by directing groups. The carboxylic acid (-COOH) meta-directing nature may lead to competing substitution patterns. Strategies include:

- Blocking Groups : Temporarily protect the carboxylic acid (e.g., esterification) to direct halogenation.

- Lewis Acid Catalysts : Use FeBr₃ or AlCl₃ to enhance electrophilic substitution at desired positions.

- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and time (e.g., lower temps favor kinetic products) .

Q. Advanced: What analytical methods resolve contradictions in spectral data for halogenated benzoic acids?

Discrepancies in NMR/IR data often arise from solvent effects, tautomerism, or impurities. Solutions include:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference.

- 2D NMR Techniques : COSY and NOESY to resolve overlapping signals.

- Cross-Validation : Compare with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Q. Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example:

- Frontier Molecular Orbital (FMO) Analysis : Predicts nucleophilic/electrophilic regions.

- Transition State Modeling : Simulates Suzuki-Miyaura coupling pathways with Pd catalysts.

Experimental validation via kinetic studies is essential to confirm computational insights .

Q. Advanced: What environmental impacts arise from lab-scale synthesis, and how can they be mitigated?

Halogenated byproducts (e.g., brominated/chlorinated waste) pose ecological risks. Mitigation strategies:

- Green Chemistry Principles : Use biodegradable catalysts (e.g., enzyme-mediated reactions).

- Microscale Synthesis : Reduce solvent and reagent volumes.

- Waste Neutralization : Treat acidic waste with bases (e.g., NaOH) before disposal ([ ]).

Q. Advanced: How does steric hindrance influence the biological activity of halogenated benzoic acid derivatives?

While direct data on this compound is limited, studies on analogs (e.g., 2-amino-4-bromo-3-fluorobenzoic acid in []) suggest:

- Enzyme Inhibition : Bulky substituents may block active sites (e.g., antimicrobial activity via E. coli enzyme interference).

- Structure-Activity Relationships (SAR) : Modify substituent positions to optimize binding affinity.

In vitro assays (e.g., MIC testing) are recommended to evaluate bioactivity.

Properties

IUPAC Name |

2-bromo-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMQLFCVCDEXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275019 | |

| Record name | 2-Bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-08-3 | |

| Record name | 2-Bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.